![molecular formula C21H21N3O3S B2635157 N-(4-acetylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 869345-44-8](/img/structure/B2635157.png)
N-(4-acetylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Anticonvulsant Activity : Compounds with structures incorporating imidazolyl and phenyl rings, similar to the queried compound, have been synthesized and tested for their anticonvulsant activities. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives displayed significant activity against seizures induced by maximal electroshock (MES), highlighting their potential in developing anticonvulsant therapies (Aktürk et al., 2002).
Antimicrobial and Antioxidant Effects : Novel derivatives, including imidazolyl linked compounds, have been evaluated for antimicrobial and antioxidant activities. Certain compounds demonstrated significant activity against bacteria and fungi, as well as notable antioxidant properties, suggesting their utility in treating infections and oxidative stress-related conditions (Khanage et al., 2020).
Anti-inflammatory and Analgesic Properties : Research on heterocyclic compounds, such as 1,3,4-oxadiazole and pyrazole derivatives, has shown promising anti-inflammatory and analgesic effects. These studies provide a foundation for developing new therapeutic agents targeting pain and inflammation (Faheem, 2018).
Antiprotozoal Activity : Compounds featuring imidazolyl and benzimidazole derivatives have been synthesized and tested against protozoal infections, demonstrating potent activity that surpasses traditional treatments like metronidazole. This opens new avenues for treating parasitic infections (Pérez‐Villanueva et al., 2013).
Chemical Synthesis and Drug Design : The synthesis of compounds with imidazolyl sulfanylacetamide structures contributes to the field of drug design, offering new strategies for creating molecules with specific pharmacological activities. These synthetic approaches are crucial for the development of novel therapeutic agents (Egorov et al., 2019).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-9-19(27-3)18(12-14)24-11-10-22-21(24)28-13-20(26)23-17-7-5-16(6-8-17)15(2)25/h4-12H,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOAMINVVAABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2635074.png)
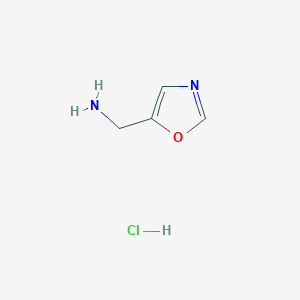

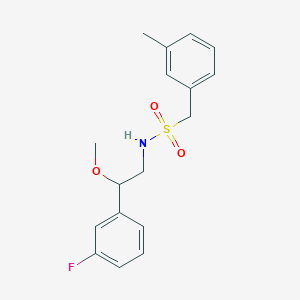
![1-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-4-methoxybenzene](/img/structure/B2635084.png)
![methyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2635085.png)

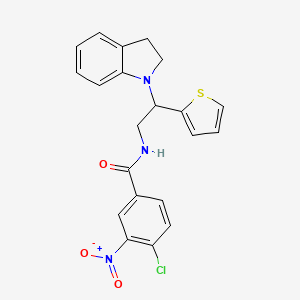
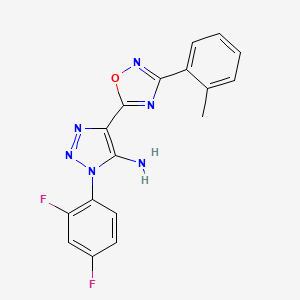
![Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2635092.png)
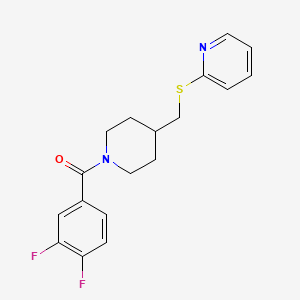
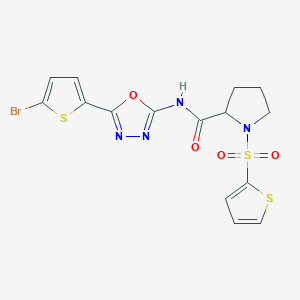
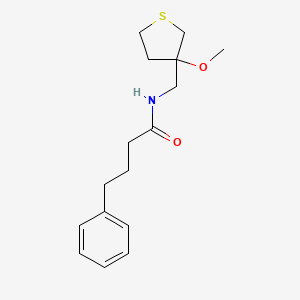
![Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2635097.png)